molecular formula C12H27ClSi B076730 Triisobutylchlorosilane CAS No. 13154-25-1

Triisobutylchlorosilane

Cat. No.: B076730
CAS No.: 13154-25-1
M. Wt: 234.88 g/mol
InChI Key: TZPZCTBZJKZFGY-UHFFFAOYSA-N
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Description

. It is commonly used as a silylating agent in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Triisobutylchlorosilane, also known as Chlorotriisobutylsilane, is an organosilicon compound with the chemical formula [(CH3)2CHCH2]3SiCl . This compound plays a significant role in various chemical reactions, particularly as a silylating agent .

Target of Action

The primary targets of this compound are organic compounds that contain hydrogen atoms . The compound interacts with these targets to facilitate their analysis by gas chromatography-mass spectrometry .

Mode of Action

This compound operates by substituting hydrogen atoms with trimethylsilyl groups, leading to the formation of silyl derivatives . This process occurs through the reaction of the chlorine atom in the compound with the hydrogen atom in the organic molecule, resulting in the release of hydrogen chloride and the attachment of the trimethylsilyl group .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of silyl derivatives . These derivatives enhance the volatility and thermal stability of the organic compounds, allowing for their efficient analysis and characterization in research and development applications .

Pharmacokinetics

The formation of silyl derivatives may alter the compound’s absorption and distribution within a system .

Result of Action

The primary result of this compound’s action is the formation of silyl derivatives . These derivatives, characterized by enhanced volatility and thermal stability, are crucial for the efficient analysis of organic compounds in various research and development applications .

Action Environment

The action of this compound is influenced by environmental factors such as moisture, water, and protic solvents . The compound exhibits hydrolytic sensitivity, reacting rapidly with these elements . Therefore, the compound’s action, efficacy, and stability can be significantly affected by its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisobutylchlorosilane can be synthesized through the reaction of silicon tetrachloride with isobutylmagnesium chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond .

Industrial Production Methods

In industrial settings, chlorotriisobutylsilane is produced by reacting silicon tetrachloride with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triisobutylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triisobutylchlorosilane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.

    Material Science: Employed in the synthesis of silicon-based materials with unique optical and electronic properties.

    Biotechnology: Utilized in the modification of biomolecules for enhanced stability and functionality.

    Pharmaceuticals: Applied in the synthesis of drug intermediates and active pharmaceutical ingredients

Comparison with Similar Compounds

Similar Compounds

    Triisobutylsilane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Triisopropylchlorosilane: Similar in reactivity but has different steric properties due to the isopropyl groups.

    Trimethylsilyl Chloride: More commonly used silylating agent with smaller steric hindrance.

Uniqueness

Triisobutylchlorosilane is unique due to its combination of reactivity and steric properties, making it suitable for specific silylation reactions where other silylating agents may not be effective .

Properties

IUPAC Name

chloro-tris(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325737
Record name Triisobutylchlorosilane
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Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13154-25-1
Record name Chlorotris(2-methylpropyl)silane
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URL https://commonchemistry.cas.org/detail?cas_rn=13154-25-1
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Record name NSC 516680
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Record name 13154-25-1
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Record name Triisobutylchlorosilane
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Record name Chlorotriisobutylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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